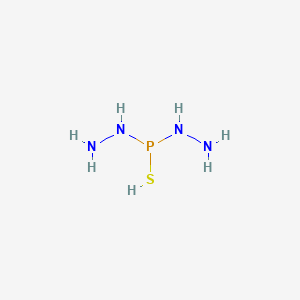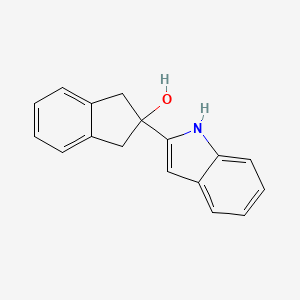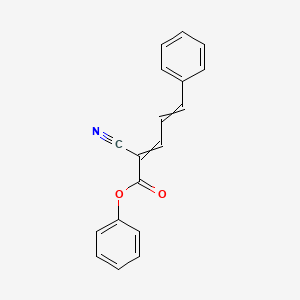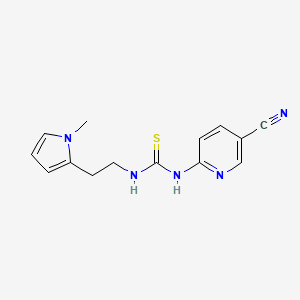![molecular formula C13H18O B12555338 3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol CAS No. 142840-05-9](/img/structure/B12555338.png)
3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-metilprop-1-en-1-il)fenil]propan-1-ol es un compuesto orgánico con una estructura compleja que incluye un anillo fenilo sustituido con un grupo 2-metilprop-1-en-1-il y una cadena propan-1-ol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2-metilprop-1-en-1-il)fenil]propan-1-ol normalmente implica la alquilación de un anillo fenilo seguida de la adición de un grupo propanol. Un método común implica la reacción de 2-metilprop-1-en-1-ilbenceno con un agente alquilante adecuado en condiciones controladas para introducir el grupo propanol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos catalíticos para garantizar un alto rendimiento y pureza. La catálisis de transferencia de fase (PTC) usando cloruro de benciltrietilamonio (BTEAC) se ha reportado como un método efectivo para sintetizar compuestos similares .
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2-metilprop-1-en-1-il)fenil]propan-1-ol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados de alcohol.
Sustitución: El anillo fenilo puede experimentar reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia como agentes reductores.
Sustitución: Los agentes halogenantes como el bromo (Br₂) se pueden utilizar para la sustitución aromática electrófila.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes secundarios o terciarios.
Sustitución: Formación de compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
1-[(2-metilprop-1-en-1-il)fenil]propan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con diversas enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antimicrobianos y antiinflamatorios.
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes debido a sus propiedades aromáticas
Mecanismo De Acción
El mecanismo de acción de 1-[(2-metilprop-1-en-1-il)fenil]propan-1-ol implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-metil-3-fenil-2-propen-1-ol: Comparte una estructura similar pero con diferentes sustituyentes en el anillo fenilo.
2-hidroxi-2-metilpropiofenona: Otro compuesto con un anillo fenilo y un grupo hidroxilo, pero con diferentes grupos funcionales.
Singularidad
1-[(2-metilprop-1-en-1-il)fenil]propan-1-ol es único debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
142840-05-9 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-[2-(2-methylprop-1-enyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11(2)10-13-7-4-3-6-12(13)8-5-9-14/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
Clave InChI |
IPIUPXVOKQRCBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)


